

Application Notes: Naphthol Green B (Acid Green 1) as a Histological Stain

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Compound of Interest

Compound Name: Acid Green 12

Cat. No.: B1593922

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Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely employed in histology for the selective staining of collagen and as a counterstain in various polychrome staining techniques.[1][2] Despite some mentions of "**Acid Green 12**," the predominant and well-documented compound for this application is Naphthol Green B (Acid Green 1). Contrary to potential misconceptions, Naphthol Green B is not typically utilized as a fluorescent dye in biological imaging. Instead, its utility lies in its properties as a vibrant green chromophore for bright-field microscopy. Its primary application is in trichrome staining methods, where it provides excellent contrast, enabling the differentiation of collagen fibers from other tissue components like cytoplasm and muscle.[2][3] This is particularly valuable in the study of tissue fibrosis, wound healing, and the analysis of extracellular matrix architecture in both healthy and diseased states.[2]

Physicochemical Properties of Naphthol Green B

The following table summarizes the key physicochemical properties of Naphthol Green B.

Property	Value	Reference(s)
Synonyms	Acid Green 1, C.I. 10020	
Molecular Formula	$C_{30}H_{15}FeN_3Na_3O_{15}S_3$	
Molecular Weight	878.45 g/mol	
Appearance	Dark green powder	
Solubility	Soluble in water	
Absorption Maximum (λ_{max})	714 nm (in water)	

Biological Activity and Toxicity

The primary biological interaction of Naphthol Green B in a histological context is its electrostatic binding to proteins, most notably collagen. The staining mechanism is dependent on pH and involves the attraction between the anionic sulfonic acid groups of the dye and the cationic amino acid residues in proteins.

There is limited specific data available on the cytotoxicity of Naphthol Green B in cell culture models relevant to biological imaging. However, safety data sheets indicate that it is considered a hazardous substance and should be handled with appropriate laboratory precautions. General ecotoxicity data for acid dyes suggest that those with three or more acid groups, like Naphthol Green B, tend to have low toxicity to fish and invertebrates. It is recommended to handle the compound with care, using personal protective equipment and avoiding inhalation or ingestion.

Experimental Protocols

Protocol 1: Masson's Trichrome Staining for Collagen Visualization

This protocol is a widely used method to differentiate collagen from muscle and cytoplasm.

Materials:

- Paraffin-embedded tissue sections on slides

- Bouin's solution (optional, for mordanting)
- Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/phosphotungstic acid solution
- Naphthol Green B solution (2.5% in 2.5% acetic acid) or Aniline Blue solution
- 1% acetic acid solution
- Ethanol (95% and 100%)
- Xylene
- Mounting medium

Procedure:

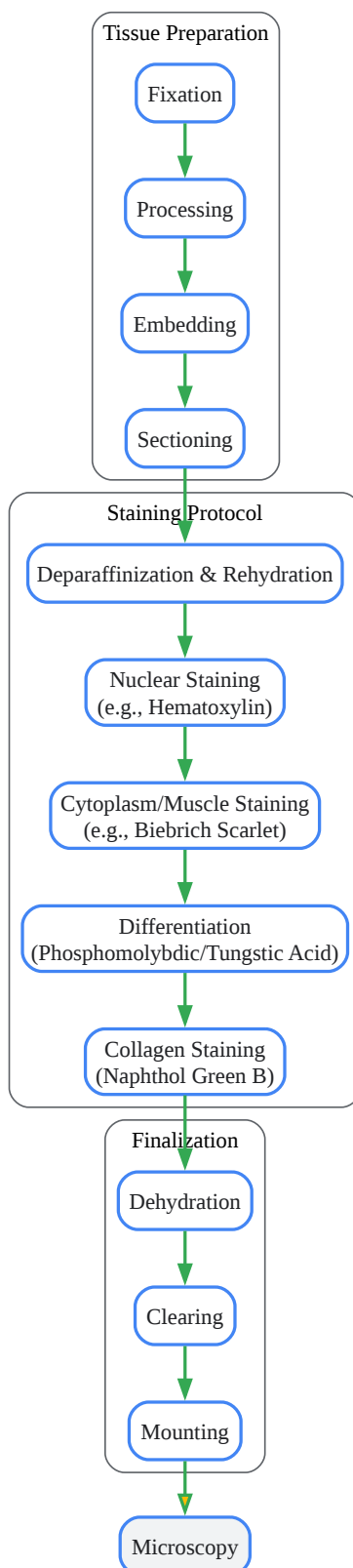
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Hydrate through 95% and 70% ethanol for 2 minutes each.
 - Rinse in distilled water.
- Mordanting (Optional):
 - Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.
 - Wash slides in running tap water until the yellow color disappears.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin for 10 minutes.

- Wash in running tap water for 10 minutes.
- Rinse in distilled water.
- Cytoplasm and Muscle Staining:
 - Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
 - Rinse in distilled water.
- Differentiation:
 - Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
- Collagen Staining:
 - Without rinsing, transfer slides directly to Naphthol Green B solution and stain for 5 minutes.
- Final Rinse and Dehydration:
 - Rinse briefly in 1% acetic acid solution.
 - Dehydrate rapidly through 95% and two changes of 100% ethanol.
- Clearing and Mounting:
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a suitable mounting medium.

Expected Results:

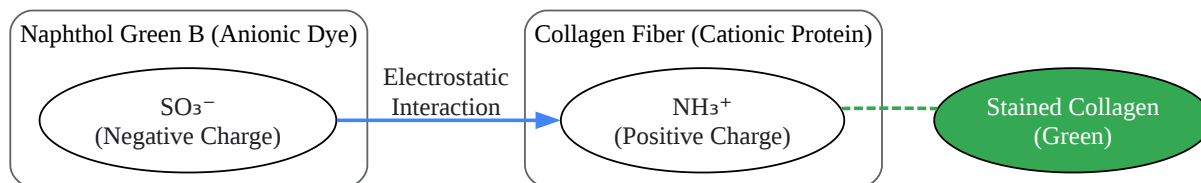
- Nuclei: Black
- Cytoplasm, muscle, erythrocytes: Red
- Collagen: Green

Diagrams



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Histological Staining Workflow



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Staining Mechanism of Naphthol Green B

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References

- 1. Trichrome staining - Wikipedia [en.wikipedia.org]
- 2. Naphthol Green B | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | CID 154706751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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